

A Comprehensive Technical Guide to Benzyl Ethyl Malonate: Nomenclature, Synthesis, and Applications

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Compound of Interest

Compound Name: *Benzyl ethyl malonate*

Cat. No.: *B1580415*

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This guide provides an in-depth analysis of **benzyl ethyl malonate**, a pivotal chemical intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis protocols, and its strategic applications, particularly in the construction of complex molecular architectures.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of scientific communication and reproducibility. **Benzyl ethyl malonate** is a mixed diester of propanedioic acid (commonly known as malonic acid).

IUPAC Name

The systematic IUPAC name for this compound is 3-O-benzyl 1-O-ethyl propanedioate^[1]. This nomenclature clarifies the connectivity: the propanedioic acid backbone is esterified with an ethyl group at position 1 and a benzyl group at position 3.

Common Synonyms and Identifiers

In literature and commercial catalogs, **benzyl ethyl malonate** is known by several names. Understanding these synonyms is crucial for comprehensive literature searches.

Identifier	Value	Source(s)
Common Name	Benzyl ethyl malonate	[1] [2] [3]
CAS Number	42998-51-6	[1] [2] [3]
Synonyms	Malonic acid benzyl ethyl ester, Ethyl phenylmethyl propanedioate, 1-Benzyl 3- ethyl propanedioate	[3] [4]
Molecular Formula	C ₁₂ H ₁₄ O ₄	[2] [4]
Molecular Weight	222.24 g/mol	[1] [2]
InChIKey	CGNOCUSLPSCMLL- UHFFFAOYSA-N	[1] [2] [3]
SMILES	CCOC(=O)CC(=O)OCc1ccccc 1	[2] [3]

Physicochemical Properties

The physical and chemical properties of **benzyl ethyl malonate** dictate its handling, reaction conditions, and purification methods. It is a colorless liquid with an aromatic odor, and its key properties are summarized below.[\[4\]](#)[\[5\]](#)

Property	Value	Source(s)
Appearance	Colorless liquid	[4][5]
Boiling Point	138-139 °C (at unspecified pressure)	[4][6]
Density	1.087 g/mL	[4][6]
Refractive Index	1.493 - 1.503	[4][5]
Flash Point	145 °C / 4mm	[4][5][6]
Water Solubility	525.7 mg/L at 25 °C	[3][4][5]
Solubility	Soluble in common organic solvents like ethanol and ether. [3][4][5]	

Synthesis and Manufacturing

The synthesis of a mixed ester like **benzyl ethyl malonate** requires a strategy that prevents the formation of symmetric diesters (diethyl malonate and dibenzyl malonate). A robust and common approach involves the mono-saponification of a symmetric diester followed by alkylation of the resulting carboxylate salt.

Synthetic Rationale

The presented protocol is based on the selective mono-hydrolysis of diethyl malonate to form ethyl potassium malonate (potassium ethyl propanedioate). This mono-ester salt can then act as a nucleophile in a substitution reaction with benzyl bromide. The choice of potassium hydroxide in an ethanolic solution is critical; it provides the base for hydrolysis while the ethanol solvent pushes the equilibrium to favor the mono-ester salt over complete saponification. The subsequent S_N2 reaction with benzyl bromide is an efficient method for introducing the benzyl ester group.

Experimental Protocol: Two-Step Synthesis

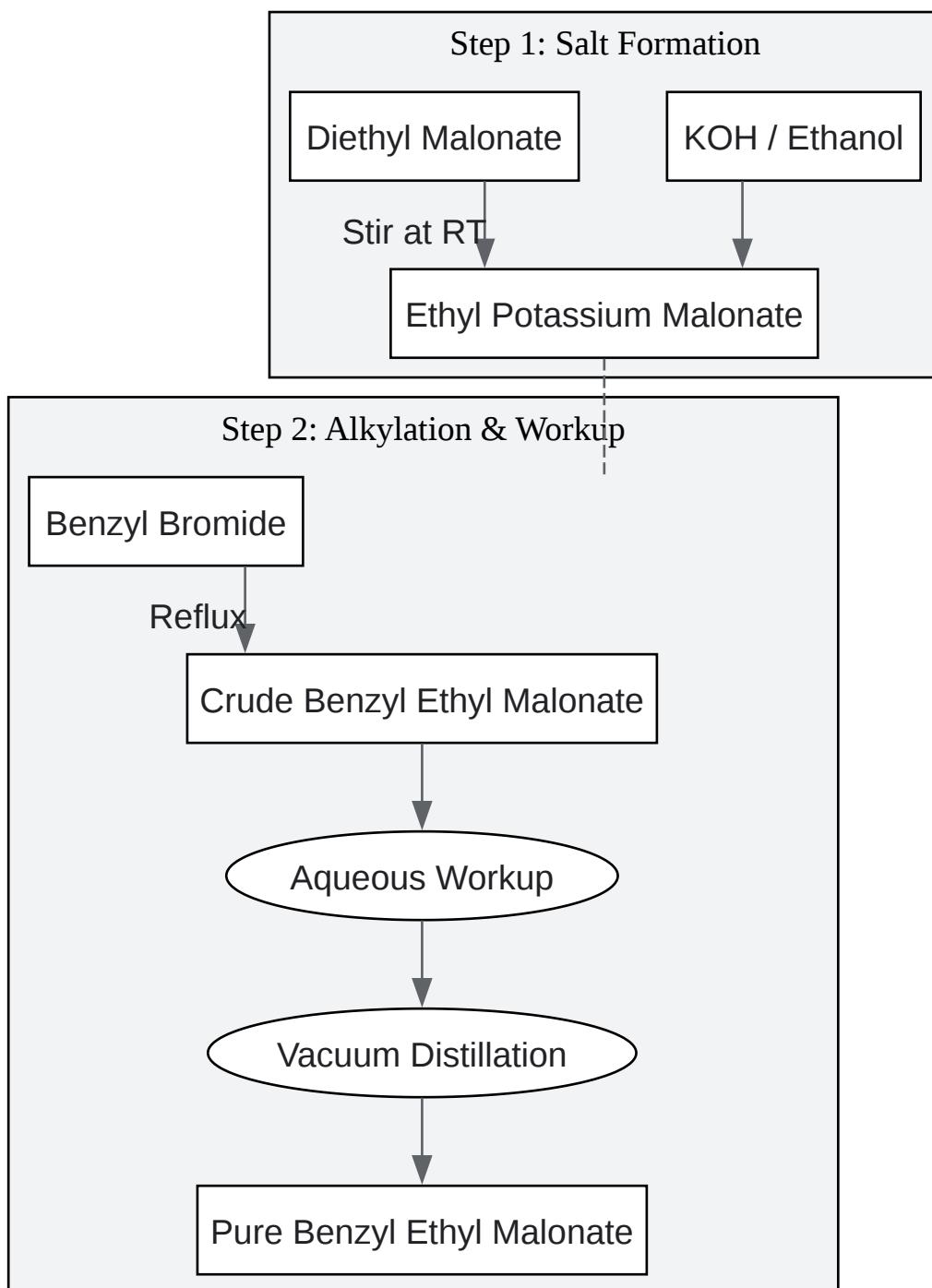
Step 1: Preparation of Ethyl Potassium Malonate

- In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 28 g (0.5 mol) of potassium hydroxide in 250 mL of absolute ethanol with gentle heating.
- Cool the solution to room temperature.
- Add 80 g (0.5 mol) of diethyl malonate dropwise to the stirred potassium ethoxide solution over 30 minutes. A white precipitate of ethyl potassium malonate will form.
- Stir the mixture at room temperature for an additional 2 hours to ensure complete salt formation.
- The resulting slurry is used directly in the next step without isolation.

Step 2: Synthesis of **Benzyl Ethyl Malonate**

- To the slurry of ethyl potassium malonate from Step 1, add 85.5 g (0.5 mol) of benzyl bromide dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary.
- After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
- Cool the reaction mixture to room temperature and filter to remove the precipitated potassium bromide.
- Wash the precipitate with a small amount of cold ethanol.
- Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.
- The resulting crude oil is taken up in 200 mL of diethyl ether and washed sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and 100 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **benzyl ethyl malonate**.
- Purify the product by vacuum distillation to obtain pure **benzyl ethyl malonate**.

Visualization of the Synthetic Workflow



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Caption: Synthetic workflow for **Benzyl Ethyl Malonate**.

Core Applications in Organic Synthesis

Benzyl ethyl malonate is a valuable building block due to two key structural features: the acidic protons of the central methylene (-CH₂-) group and the presence of a benzyl ester which can be selectively cleaved.

Malonic Ester Synthesis and C-Alkylation

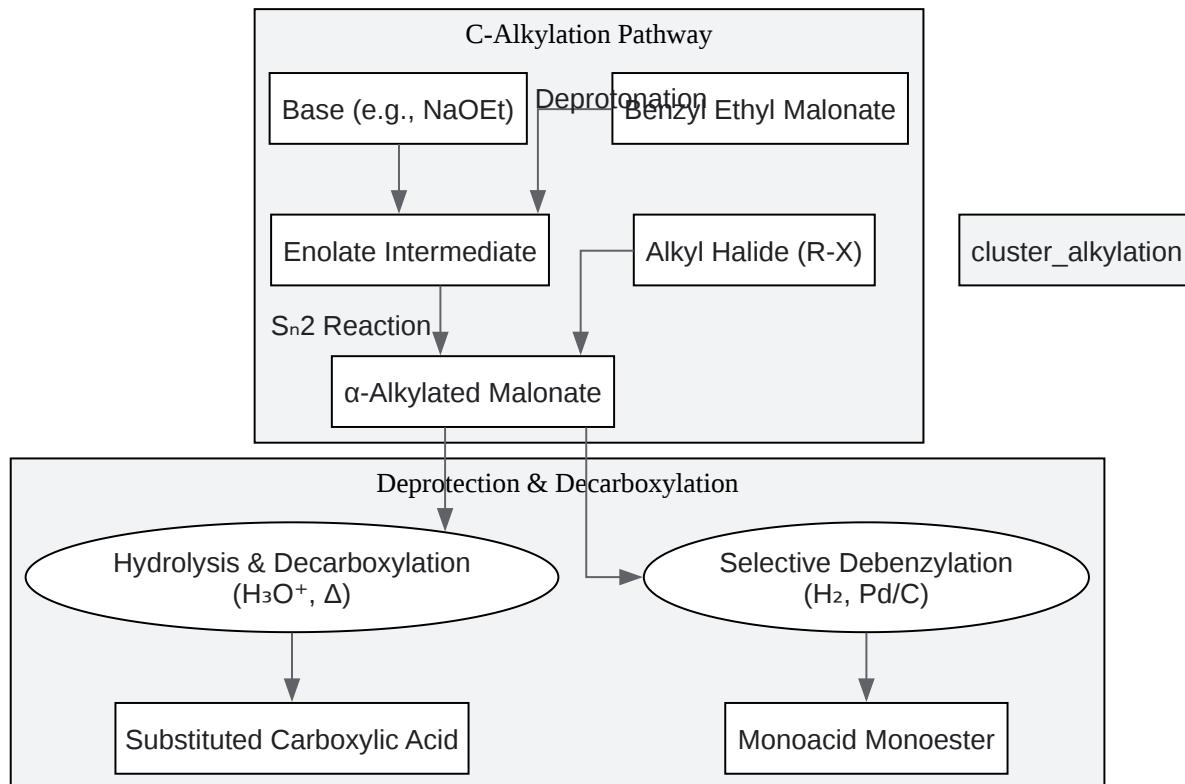
The primary utility of malonate esters is in the formation of carbon-carbon bonds at the α -carbon. The methylene protons are acidic ($pK_a \approx 13$) and can be readily removed by a suitable base (e.g., sodium ethoxide) to form a stable enolate. This enolate is a potent nucleophile that reacts with alkyl halides to form substituted malonates.

A unique advantage of the benzyl-ethyl mixed ester is the potential for orthogonal deprotection. The ethyl ester can be hydrolyzed under basic or acidic conditions, while the benzyl ester can be selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C). This allows for more complex and controlled synthetic sequences.

Knoevenagel Condensation

Benzyl ethyl malonate can participate in Knoevenagel condensations with non-enolizable aldehydes and ketones.^{[7][8]} This reaction, typically catalyzed by a weak amine base like piperidine, involves the condensation of the active methylene compound with the carbonyl group, followed by dehydration to yield an α,β -unsaturated product.^[9] This is a fundamental route for synthesizing substituted alkenes.

Visualization of Application Logic



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Caption: Key reaction pathways for **Benzyl Ethyl Malonate**.

Safety and Handling

Benzyl ethyl malonate is considered to have low toxicity but standard laboratory safety protocols must be followed.[4]

- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Precautions: Avoid contact with skin and eyes.[4][5] Do not breathe vapors.[5]

- Storage: Store in a cool, dry place away from ignition sources and strong oxidizing agents.

Conclusion

Benzyl ethyl malonate is a highly versatile and strategic intermediate in organic synthesis. Its IUPAC name, 3-O-benzyl 1-O-ethyl propanedioate, accurately describes its structure as a mixed ester of malonic acid. Its value to researchers and drug development professionals lies in the reactivity of its active methylene group for C-C bond formation and the potential for orthogonal deprotection of its two distinct ester functionalities. A solid understanding of its properties, synthesis, and reaction pathways enables the efficient construction of complex molecular targets.

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